2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine
CAS No.: 1432682-08-0
Cat. No.: VC2864926
Molecular Formula: C8H7F2NO
Molecular Weight: 171.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1432682-08-0 |
|---|---|
| Molecular Formula | C8H7F2NO |
| Molecular Weight | 171.14 g/mol |
| IUPAC Name | 2,2-difluoro-3,4-dihydro-1,4-benzoxazine |
| Standard InChI | InChI=1S/C8H7F2NO/c9-8(10)5-11-6-3-1-2-4-7(6)12-8/h1-4,11H,5H2 |
| Standard InChI Key | JSHKEGBIEMCGIG-UHFFFAOYSA-N |
| SMILES | C1C(OC2=CC=CC=C2N1)(F)F |
| Canonical SMILES | C1C(OC2=CC=CC=C2N1)(F)F |
Introduction
2,2-Difluoro-3,4-dihydro-2H-1,4-benzoxazine is a complex organic compound featuring a benzoxazine ring structure. This bicyclic compound includes both aromatic and heterocyclic components, with two fluorine atoms at the 2-position, contributing to its unique chemical properties and potential biological activities.
Synthesis Methods
Several methods can be proposed for synthesizing compounds with benzoxazine scaffolds, although specific synthesis details for 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine are not widely documented. Generally, benzoxazine derivatives can be synthesized through reactions involving intramolecular cyclization and various functional group modifications .
Biological and Chemical Activities
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Biological Activity: While specific biological activities of 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine are not extensively documented, compounds with similar benzoxazine scaffolds have shown potential in various therapeutic areas, including anticancer activity .
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Chemical Reactivity: The presence of fluorine atoms and the carboxylic acid group can influence its chemical reactivity, potentially participating in reactions such as esterification or amidation.
Related Compounds
Potential Applications
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Therapeutic Use: Compounds with benzoxazine scaffolds have shown potential in therapeutic areas, particularly in anticancer research .
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Chemical Synthesis: These compounds can serve as building blocks for further chemical synthesis, offering a versatile platform for modifying functional groups to achieve desired properties.
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